Thevetin: A Deep Dive into its Discovery, Isolation, and History
Thevetin: A Deep Dive into its Discovery, Isolation, and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin, a cardiac glycoside found in the seeds of the yellow oleander (Thevetia peruviana, syn. Cascabela thevetia), has a long and complex history, from its use in traditional medicine to its investigation as a potential therapeutic agent. This technical guide provides an in-depth exploration of the discovery, isolation, and evolving understanding of Thevetin, tailored for professionals in the fields of research, science, and drug development. Thevetin exists in several forms, most notably Thevetin A and Thevetin B, which are potent inhibitors of the Na+/K+-ATPase pump.[1] This document details the historical context of its discovery, summarizes the key physicochemical properties of its various forms, and provides both historical and modern experimental protocols for its isolation and characterization.
Historical Perspective
The toxic properties of the yellow oleander plant have been recognized for centuries. However, the scientific investigation into its active principles began in the 19th and early 20th centuries. Early research focused on isolating the compounds responsible for the plant's potent cardiac effects.
A significant milestone in the isolation of Thevetin was achieved in the 1930s. A patented process from 1934 by Chen and Chen described a method for obtaining Thevetin from the kernels of Thevetia neriifolia (a synonym for Thevetia peruviana). This early method laid the groundwork for future purification and structural elucidation studies.
Subsequent research led to the identification of different forms of Thevetin, primarily Thevetin A and Thevetin B.[1] It was discovered that Thevetin is a complex glycoside, and upon hydrolysis, it yields sugars such as glucose and digitalose, along with a steroidal aglycone.[1] Further investigations have also identified other related glycosides, including Thevetin C and their acetylated derivatives.[2] The absence of an unsaturated lactone ring in Thevetin C and acetylthevetin C renders them cardio-inactive.[2]
Physicochemical Properties of Thevetins
The various forms of Thevetin and their derivatives possess distinct physicochemical properties. The following tables summarize the available quantitative data for these compounds.
Table 1: Physicochemical Properties of Thevetin A and its Derivatives
| Property | Thevetin A | Acetylthevetin A |
| Molecular Formula | C42H64O19[1] | C44H66O20[3] |
| Molecular Weight | 872.95 g/mol [4] | 915.0 g/mol [3][4] |
| Melting Point | 208-210 °C | Not available |
| Appearance | White solid | Not available |
| Solubility | Soluble in methanol, ethanol | Not available |
Table 2: Physicochemical Properties of Thevetin B and its Derivatives
| Property | Thevetin B | Acetylthevetin B |
| Molecular Formula | C42H66O18[1][5] | C44H68O19 |
| Molecular Weight | 859.0 g/mol [5] | 901.00 g/mol [6] |
| Melting Point | 192-194 °C / 197-201 °C | Not available |
| Appearance | White to off-white solid | Not available |
| Solubility | Soluble in DMSO, pyridine, methanol, ethanol | Not available |
Table 3: Physicochemical Properties of Thevetin C and its Derivatives
| Property | Thevetin C | Acetylthevetin C |
| Molecular Formula | Not definitively specified in search results | Not definitively specified in search results |
| Molecular Weight | Not definitively specified in search results | Not definitively specified in search results |
| Structural Note | Differs from Thevetin B by an 18,20-oxido-20,22-dihydro functionality.[2] | Differs from Acetylthevetin B by an 18,20-oxido-20,22-dihydro functionality.[2] |
Experimental Protocols
The isolation and purification of Thevetin have evolved from classical extraction techniques to modern chromatographic methods. This section provides detailed methodologies for both historical and contemporary approaches.
Historical Method of Thevetin Isolation (Based on Chen and Chen, 1934)
This protocol is based on the early 20th-century patent for Thevetin extraction.
1. Defatting of Kernels:
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Crush and grind the kernels of Thevetia neriifolia.
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Macerate the ground kernels with ether for one to two days to remove fatty oils.
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Separate the ether extract by decantation. For exhaustive defatting, the solid residue can be more finely ground and re-extracted with ether, for example, in a Soxhlet extractor.
2. Alcoholic Extraction:
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Extract the defatted residue (marc) with methyl alcohol.
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Evaporate the alcoholic extract to dryness.
3. Purification:
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Redissolve the residue in absolute ethyl alcohol.
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Allow the alcoholic solution to stand until a sediment forms.
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Separate the supernatant liquid from the sediment.
4. Fractional Precipitation:
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Subject the supernatant liquid to fractional precipitation by carefully adding ether in small quantities.
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Collect the separate precipitates by filtration until the addition of ether no longer causes precipitation.
5. Recrystallization:
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Combine the crude Thevetin precipitates.
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Purify the combined crude Thevetin by repeated recrystallization (typically twice) from 75% to 90% isopropyl alcohol.
Modern Methods for Thevetin Isolation and Analysis
Modern approaches utilize advanced chromatographic and spectroscopic techniques for efficient and high-purity isolation and characterization of Thevetin and its analogues.
1. Extraction:
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Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency of solvent extraction.
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Sample Preparation: Grind dried and defatted Thevetia peruviana seeds into a fine powder.
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Extraction Parameters:
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Solvent: 80% Methanol/Ethanol mixture.
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Temperature: 100°C.
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Pressure: 1500 psi.
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Static Cycles: 2-3 cycles of 5-10 minutes each.
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Post-Extraction: Concentrate the extract under reduced pressure.
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2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Thevetin B Isolation:
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Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Gradient Program: Start with a higher percentage of A, gradually increasing the percentage of B to elute compounds of increasing hydrophobicity. A typical gradient might be from 20% B to 80% B over 40 minutes.
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Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
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Detection: UV detector at a wavelength of 210-220 nm.
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Fraction Collection: Collect fractions corresponding to the peak of interest (Thevetin B).
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Post-Purification: Evaporate the solvent from the collected fractions to obtain pure Thevetin B.
3. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Analysis:
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This method is highly sensitive and specific for the identification and quantification of Thevetin in complex mixtures.
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LC System:
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Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: 0.2-0.4 mL/min.
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MS/MS System:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification, using specific precursor-to-product ion transitions for each Thevetin analogue.
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Data Analysis: Identify and quantify Thevetin based on retention time and specific mass transitions compared to a pure standard.
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Conclusion
The journey of Thevetin from a component of a toxic plant to a subject of rigorous scientific inquiry highlights the evolution of natural product chemistry. Early extraction methods, though rudimentary by today's standards, were pivotal in the initial discovery and characterization of this potent cardiac glycoside. The advent of modern analytical techniques has enabled a more detailed understanding of the various Thevetin analogues and their physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, properties, and methodologies associated with Thevetin isolation, serving as a valuable resource for further investigation and potential therapeutic applications.
References
- 1. Thevetin - Wikipedia [en.wikipedia.org]
- 2. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylthevetin A | C44H66O20 | CID 102341662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Acetylthevetin A | 1356494-03-5 [smolecule.com]
- 5. Thevetin B | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. plantaedb.com [plantaedb.com]
